3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione
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Overview
Description
Preparation Methods
The synthesis of 3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione typically involves the nitration of dibenzo[c,e]oxepine-5,7-dione. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The nitro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction, and nucleophiles such as amines for substitution reactions .
Scientific Research Applications
3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione involves its interaction with specific molecular targets. The nitro groups in the compound can undergo reduction to form reactive intermediates, which can then interact with biological molecules, leading to various effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s reactivity plays a crucial role in its biological activity .
Comparison with Similar Compounds
3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione can be compared with other similar compounds such as:
1,11-Dinitrodibenzo[c,e]oxepine-5,7-dione: This compound has a similar structure but differs in the position of the nitro groups.
Dibenzo[c,e]oxepine-5,7-dione: This is the parent compound without the nitro groups, and it serves as a precursor for the synthesis of the dinitro derivative.
3,9-Dibromodibenzo[c,e]oxepine-5,7-dione: This compound has bromine atoms instead of nitro groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific nitro group positions, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
27007-55-2 |
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Molecular Formula |
C14H6N2O7 |
Molecular Weight |
314.21 g/mol |
IUPAC Name |
3,9-dinitrobenzo[d][2]benzoxepine-5,7-dione |
InChI |
InChI=1S/C14H6N2O7/c17-13-11-5-7(15(19)20)1-3-9(11)10-4-2-8(16(21)22)6-12(10)14(18)23-13/h1-6H |
InChI Key |
KXHXXQJKNDLHHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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